12-(Thiophen-2-YL)dodec-9-ene-2,5-dione
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Overview
Description
12-(Thiophen-2-YL)dodec-9-ene-2,5-dione is a chemical compound that features a thiophene ring attached to a dodec-9-ene-2,5-dione backbone Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
12-(Thiophen-2-YL)dodec-9-ene-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the double bond in the dodec-9-ene-2,5-dione backbone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced carbonyl compounds or alkanes.
Substitution: Halogenated or aminated thiophene derivatives.
Scientific Research Applications
12-(Thiophen-2-YL)dodec-9-ene-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 12-(Thiophen-2-YL)dodec-9-ene-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with sulfur.
2-Acetylthiophene: A thiophene derivative with an acetyl group at the 2-position.
Thiophene-2-carboxaldehyde: A thiophene derivative with a formyl group at the 2-position
Uniqueness
Its structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in various research fields .
Properties
CAS No. |
62429-60-1 |
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Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
12-thiophen-2-yldodec-9-ene-2,5-dione |
InChI |
InChI=1S/C16H22O2S/c1-14(17)11-12-15(18)8-5-3-2-4-6-9-16-10-7-13-19-16/h2,4,7,10,13H,3,5-6,8-9,11-12H2,1H3 |
InChI Key |
JHUPYQWRTWBNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CCCC=CCCC1=CC=CS1 |
Origin of Product |
United States |
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